1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine, also known as BBP or BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter receptor activity. 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has been shown to bind to the serotonin receptor and the dopamine receptor, resulting in the modulation of their activity. 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has been shown to exhibit various biochemical and physiological effects. In animal models, 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce anxiety and depression-like behavior, increase locomotor activity, and improve cognitive function. 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine for lab experiments is its ability to modulate the activity of various neurotransmitter systems. This makes it a useful tool for studying the role of these systems in various physiological and pathological processes. However, one limitation of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine. One area of research could focus on the development of new therapeutics for anxiety and depression based on the anxiolytic and antidepressant effects of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine. Another area of research could focus on the development of new tools for studying the role of neurotransmitter systems in various physiological and pathological processes. Additionally, further research is needed to better understand the mechanism of action of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine and its potential toxicity.
Scientific Research Applications
1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine is in the field of neuroscience, where it has been shown to modulate the activity of various neurotransmitter receptors such as the serotonin receptor and the dopamine receptor. 1-(4-butylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new therapeutics for anxiety and depression.
properties
IUPAC Name |
(4-butylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-3-6-17-8-10-18(11-9-17)20(24)23-15-13-22(14-16-23)19-7-4-5-12-21-19/h4-5,7-12H,2-3,6,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWTVVNRWRWSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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